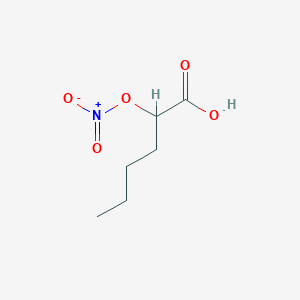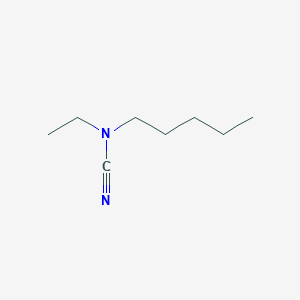![molecular formula C17H18Si B14443031 [([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane CAS No. 75867-42-4](/img/structure/B14443031.png)
[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-ylethynyl-trimethyl-silane: is an organosilicon compound with the molecular formula C17H18Si . It is characterized by the presence of a biphenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biphenyl-4-ylethynyl-trimethyl-silane can be synthesized through several methods, one of which involves the Sonogashira coupling reaction . This reaction typically employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with an ethynyltrimethylsilane under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for biphenyl-4-ylethynyl-trimethyl-silane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Biphenyl-4-ylethynyl-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens or nucleophiles in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or ozone.
Coupling Reactions: Palladium catalysts and boronic acids or esters
Major Products:
Substitution Reactions: Various substituted biphenyl derivatives.
Oxidation Reactions: Carbonyl-containing compounds.
Coupling Reactions: Biaryl compounds with diverse functional groups
Wissenschaftliche Forschungsanwendungen
Biphenyl-4-ylethynyl-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development.
Wirkmechanismus
The mechanism of action of biphenyl-4-ylethynyl-trimethyl-silane in various reactions involves the activation of the ethynyl group and the stabilization of intermediates by the trimethylsilyl group. The electron-donating nature of the trimethylsilyl group enhances the reactivity of the ethynyl group, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Phenylethynyltrimethylsilane
- (4-Bromophenylethynyl)trimethylsilane
- Trimethyl(phenylethynyl)silane
Comparison: Biphenyl-4-ylethynyl-trimethyl-silane is unique due to the presence of the biphenyl group, which imparts additional stability and electronic properties compared to simpler analogs like phenylethynyltrimethylsilane. This makes it particularly useful in applications requiring enhanced stability and electronic characteristics .
Eigenschaften
CAS-Nummer |
75867-42-4 |
|---|---|
Molekularformel |
C17H18Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
trimethyl-[2-(4-phenylphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI-Schlüssel |
YJXLVEMDFSRFPS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


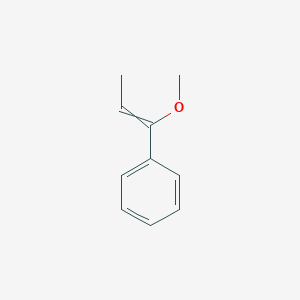



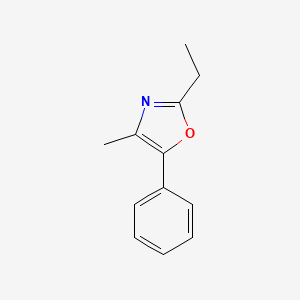
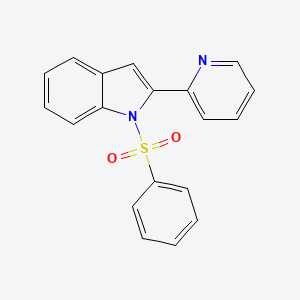

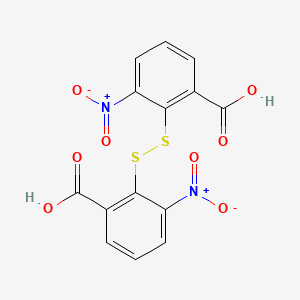
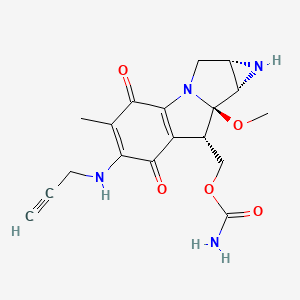

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
